3-fluoro-4-(1H-1,2,4-triazol-1-il)anilina

Descripción general

Descripción

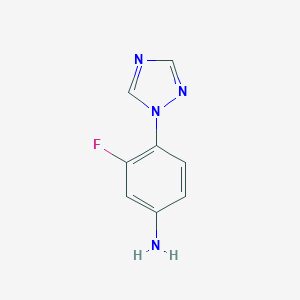

3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound with the molecular formula C8H7FN4 and a molecular weight of 178.17 g/mol . This compound is characterized by the presence of a fluorine atom, a triazole ring, and an aniline group, making it a unique and versatile molecule in various fields of research and industry.

Aplicaciones Científicas De Investigación

3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as an antifungal and antibacterial agent.

Industry: Utilized in the development of advanced materials and coatings

Mecanismo De Acción

Target of Action

Related compounds such as 3-(1,2,4-triazol-1-yl)aniline have been used in the preparation of n-(pyrimidinylaminophenyl) sulfonamides as zap-70 inhibitors . ZAP-70 is a protein tyrosine kinase that plays a critical role in T-cell signaling.

Mode of Action

If it acts similarly to related compounds, it may interact with its targets (such as zap-70) to inhibit their activity . This inhibition could lead to changes in cellular signaling pathways.

Biochemical Pathways

If it acts as a ZAP-70 inhibitor like its related compounds, it could affect T-cell receptor signaling pathways .

Result of Action

If it acts as a ZAP-70 inhibitor, it could potentially modulate T-cell activity .

Análisis Bioquímico

Biochemical Properties

It has been found to exhibit potent inhibitory activities against certain cancer cell lines

Cellular Effects

3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline has been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoroaniline with 1H-1,2,4-triazole under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively.

Industrial Production Methods

Industrial production of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Comparación Con Compuestos Similares

Similar Compounds

2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: A compound with similar structural features but additional triazole rings and a different functional group arrangement.

Fluconazole: An antifungal agent with a similar triazole ring structure but different substituents and applications.

Uniqueness

3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline is unique due to its specific combination of a fluorine atom, triazole ring, and aniline group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Actividad Biológica

3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. The presence of a fluorine atom and a triazole moiety in its structure enhances its potential as a bioactive agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 178.17 g/mol

- Structural Features : The compound features a fluorinated aromatic ring and a 1H-1,2,4-triazole group, which contribute to its biological properties.

3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The triazole moiety can interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways within cells.

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways.

Antifungal Properties

Research indicates that triazole derivatives possess significant antifungal activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Some studies report MIC values as low as 0.0156 μg/mL against Candida albicans, suggesting that 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline may exhibit potent antifungal properties comparable to established antifungal agents like fluconazole .

Anticancer Activity

The compound has been investigated for its anticancer properties:

| Cell Line | Effect | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | Inhibition of proliferation | Induction of apoptosis |

| MCF7 (Breast Cancer) | Reduced cell viability | Cell cycle arrest |

Studies show that it can inhibit the growth of these cancer cells through mechanisms involving apoptosis and cell cycle regulation .

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

- Antifungal Screening : A study evaluated various triazole compounds against multiple fungal strains. The results demonstrated that certain derivatives exhibited significantly higher antifungal activity than traditional treatments .

- Cancer Cell Studies : Research involving 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline showed promising results in inhibiting the proliferation of cancer cells in vitro. The compound was found to trigger apoptotic pathways in A549 and MCF7 cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(1H-1,2,4-Triazol-1-yl)aniline | Lacks fluorine substitution | Primarily antifungal |

| 5-Fluoro-3-(triazolyl)aniline | Different fluorine position | Varied anticancer activity |

| Fluconazole | Established antifungal agent | Broad-spectrum antifungal |

The presence of fluorine in 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline is believed to enhance its lipophilicity and overall bioactivity compared to its analogs .

Propiedades

IUPAC Name |

3-fluoro-4-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQVLZBWWQBKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624884 | |

| Record name | 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181997-13-7 | |

| Record name | 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.